O-Methyl Malathion
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Overview
Description
O-Methyl Malathion is an organophosphorus compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique structure, which includes a phosphorothioate group and a methoxy group, contributing to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Malathion typically involves the reaction of dimethyl dithiophosphoric acid with a suitable butanoic acid derivative. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of O-Methyl Malathion is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Methyl Malathion undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
O-Methyl Malathion has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific enzymes.
Industry: Utilized in the formulation of pesticides and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. It binds irreversibly to the active site of the enzyme, preventing the normal substrate from accessing the catalytic site. This inhibition disrupts the enzyme’s function, leading to various biochemical effects. The molecular targets include cholinesterase enzymes, which play a crucial role in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Malathion: An organophosphate insecticide with a similar phosphorothioate group.
Parathion: Another organophosphate compound used as an insecticide.
Diazinon: A widely used organophosphate pesticide.
Uniqueness
O-Methyl Malathion is unique due to its specific structural features, such as the combination of a methoxy group and a phosphorothioate group. This combination imparts distinct reactivity and functionality, making it suitable for a wide range of applications. Its ability to undergo diverse chemical reactions and its effectiveness as an enzyme inhibitor further distinguish it from other similar compounds.
Properties
IUPAC Name |
3-dimethoxyphosphinothioylsulfanyl-4-methoxy-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O6PS2/c1-11-7(10)5(4-6(8)9)16-14(15,12-2)13-3/h5H,4H2,1-3H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFDKVKDDRTEKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)SP(=S)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O6PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858059 |
Source
|
Record name | 3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55733-40-9 |
Source
|
Record name | 3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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